molecular formula C16H12F3N5O2S B2373375 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1351610-39-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2373375
CAS No.: 1351610-39-3
M. Wt: 395.36
InChI Key: WIWHDABSMFIOTJ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N5O2S and its molecular weight is 395.36. The purity is usually 95%.
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Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound notable for its unique structural features, which include a pyridazine ring, a pyrazole moiety, and a trifluoromethoxy-substituted phenyl group. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N5OSC_{13}H_{12}F_3N_5OS, and it has a molecular weight of 353.33 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC13H12F3N5OSC_{13}H_{12}F_3N_5OS
Molecular Weight353.33 g/mol
CAS Number1351643-05-4

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thioether linkage provides flexibility, allowing the molecule to fit into various binding sites. The presence of both the pyrazole and pyridazine rings facilitates hydrogen bonding and π-π stacking interactions, which are crucial for modulating the activity of target proteins.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
  • Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components allow it to effectively inhibit enzymes that play roles in inflammatory responses .
  • Cytotoxicity Assessment : In vitro studies demonstrate that the compound exhibits low cytotoxicity against human cell lines, indicating its potential safety for therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Tuberculosis : A series of substituted derivatives were synthesized and tested for their anti-tubercular activity. Among them, a derivative similar to this compound showed promising results with an IC90 value indicating effective inhibition of bacterial growth .
  • P2Y Receptor Antagonism : Research focusing on P2Y receptors demonstrated that compounds with similar structural motifs can act as potent antagonists, suggesting that this compound may also influence platelet aggregation and vascular inflammation through receptor modulation .

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-4-2-11(3-5-12)21-14(25)10-27-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWHDABSMFIOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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